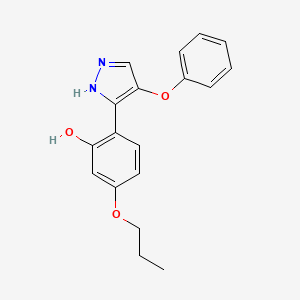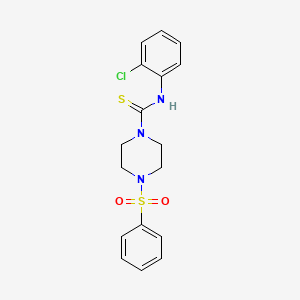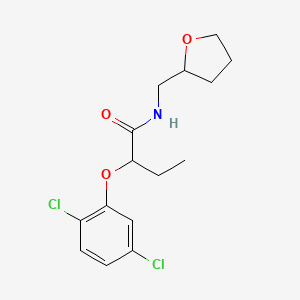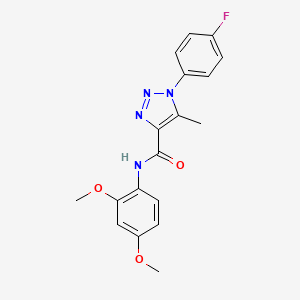
2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
Vue d'ensemble
Description
2-(4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPT and belongs to the family of pyrazole derivatives. PPT has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.
Mécanisme D'action
The mechanism of action of PPT involves its interaction with estrogen receptors. PPT acts as a selective estrogen receptor modulator (SERM) and binds to estrogen receptors in a tissue-specific manner. This results in the activation or inhibition of specific genes, leading to its various biological effects.
Biochemical and Physiological Effects:
PPT has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PPT has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, PPT has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PPT in lab experiments is its high selectivity towards estrogen receptors. This allows for specific targeting of estrogen receptors and the study of their biological effects. However, one of the limitations of using PPT is its potential toxicity and the need for careful optimization of dosage and exposure time.
Orientations Futures
For the study of PPT include further optimization of its synthesis method to improve yields and reduce the number of steps involved. Additionally, PPT can be further studied for its potential applications in the treatment of various diseases, including breast cancer, osteoporosis, and cardiovascular disease. Further research can also be conducted on the potential toxicity of PPT and its effects on the environment.
Applications De Recherche Scientifique
PPT has been used extensively in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. PPT has also been used in the study of estrogen receptors and their role in breast cancer.
Propriétés
IUPAC Name |
2-(4-phenoxy-1H-pyrazol-5-yl)-5-propoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-10-22-14-8-9-15(16(21)11-14)18-17(12-19-20-18)23-13-6-4-3-5-7-13/h3-9,11-12,21H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRNKRWWWITVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenoxy-1H-pyrazol-5-yl)-5-propoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4672263.png)
![ethyl 2-[(2,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4672279.png)


![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4672297.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4672305.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672309.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4672312.png)
![2-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4672323.png)
![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4672330.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4672341.png)
![1-(3-chlorophenyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4672349.png)

![{2-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4672367.png)